REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([F:18])=[CH:4][C:5](F)=[C:6]([N:8]=[CH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[OH:16])[CH:7]=1.C([O-])([O-])=O.[K+].[K+].O>CS(C)=O.C1OCCOCCOCCOCCOCCOC1>[Br:1][C:2]1[C:3]([F:18])=[CH:4][C:5]2[O:16][C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[CH:9]=[N:8][C:6]=2[CH:7]=1 |f:1.2.3|
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Name
|
2-[[(5-bromo-2,4-difluorophenyl)imino]methyl]phenol
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Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=C(C1)N=CC1=C(C=CC=C1)O)F)F
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Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
0.43 L
|
Type
|
solvent
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
|
145 mg
|
Type
|
catalyst
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
0.6 L
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 140° C. for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
FILTRATION
|
Details
|
the product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(OC3=C(C=N2)C=CC=C3)C=C1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.7 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 115.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |